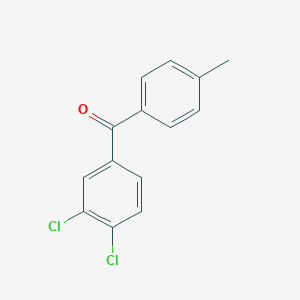

3,4-Dichloro-4'-methylbenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,4-Dichloro-4'-methylbenzophenone and related compounds often involves catalytic amounts of PdI2 in conjunction with an excess of KI in N,N-dimethylacetamide (DMA) as the solvent at high temperatures and under specific atmospheric conditions to achieve significant stereoselectivity (Gabriele et al., 2006). Another approach includes high-pressure hydrolysis and reduction reactions followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether to synthesize derivatives with high yield and good quality, indicating the versatility of synthetic methods available for this compound and its derivatives (Wen Zi-qiang, 2007).

Molecular Structure Analysis

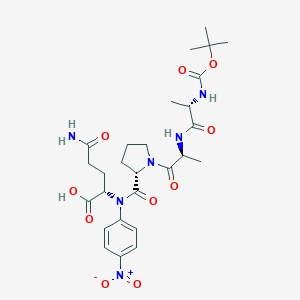

The molecular structure of 3,4-Dichloro-4'-methylbenzophenone derivatives has been elucidated through various analyses, including X-ray diffraction. These studies reveal the configuration around double bonds and the overall stereochemistry of the compounds, providing insight into their molecular behavior and interactions (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 3,4-Dichloro-4'-methylbenzophenone derivatives showcase the compound's reactivity and potential for creating diverse chemical structures. For example, the reaction pathways can lead to the formation of various heterocyclic compounds, highlighting the compound's utility in synthesizing biologically active molecules (Anderson et al., 1976).

Physical Properties Analysis

The physical properties, including crystallization behavior and phase transitions of 3,4-Dichloro-4'-methylbenzophenone derivatives, are critical for their application in material science and engineering. Studies have shown that these compounds can crystallize in different stable and metastable forms, which can undergo phase transitions under certain conditions, indicating their complex physical behavior and potential for various applications (Kutzke et al., 1996).

Wissenschaftliche Forschungsanwendungen

Analysis Techniques

A method developed for determining benzophenone (BP) and 4-methylbenzophenone (4MBP) in breakfast cereals showcases the use of ultrasonic extraction combined with gas chromatography-tandem mass spectrometry (GC-MS(n)). This technique highlights the analytical applications of these compounds, particularly in the context of food safety and packaging (Van Hoeck et al., 2010).

Photophysical and Photochemical Properties

The photophysical and photochemical reactions of methylbenzophenone derivatives, including a comparison between 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP), have been extensively studied. This research sheds light on their behavior under various conditions, highlighting the impact of substitution patterns on their photochemical activities (Ma et al., 2013).

Environmental and Health Implications

Investigations into environmental phenols, including benzophenones, in human milk reveal their prevalence and the need for assessing exposure risks, particularly in infants. This research uses advanced methods like solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring concentrations, demonstrating concern over the potential health risks associated with these compounds (Ye et al., 2008).

Material Science

Studies on the enthalpies of formation of methylbenzophenones provide insight into their thermodynamic properties, which are crucial for applications in material science and engineering. Such data are fundamental for understanding the stability and reactivity of these compounds in various applications (Silva et al., 2006).

Crystallography and Molecular Structure

The synthesis and structural analysis of bromomethylbenzophenone derivatives, for instance, contribute to the field of crystallography by providing detailed insights into molecular and crystal structures, which are vital for designing materials with specific properties (Xu et al., 2007).

Chemical Synthesis and Applications

Research into new synthesis pathways, such as the development of benzoxazine derivatives for potential antibacterial agents, exemplifies the diverse chemical applications of benzophenone derivatives. These studies not only expand the chemical toolbox but also pave the way for novel pharmaceuticals and materials (Holla et al., 2003).

Environmental Stability and Toxicity

The transformation and toxicity of chlorinated benzophenone-type UV filters in water studies address environmental stability and health concerns. Understanding the degradation products and their effects is crucial for assessing the ecological impact of these widely used UV filters (Zhuang et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and can have long-lasting effects . Precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

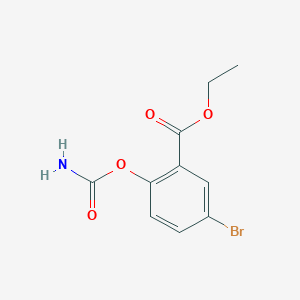

IUPAC Name |

(3,4-dichlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBIHAQSYPNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374184 | |

| Record name | 3,4-Dichloro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-4'-methylbenzophenone | |

CAS RN |

125016-15-1 | |

| Record name | (3,4-Dichlorophenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125016-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)